![molecular formula C26H27FN2O6 B265978 methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrole derivative that has been synthesized through a multi-step process. In
科学的研究の応用
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties.
作用機序
The mechanism of action of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and immune response. By inhibiting this pathway, methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It also inhibits the activation of NF-κB and reduces the expression of various genes involved in inflammation and immune response.
実験室実験の利点と制限
One advantage of using methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in various cellular processes. This makes it a useful tool for studying the role of NF-κB in inflammation, immune response, and cancer.
One limitation of using methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
For research include exploring its therapeutic applications, investigating its mechanism of action, and improving its synthesis method.
合成法
The synthesis of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 4-fluorobenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base. This results in the formation of 4-fluorobenzoyl-3-(4-morpholinyl)propylamine.
The second step involves the reaction of 4-fluorobenzoyl-3-(4-morpholinyl)propylamine with ethyl 4-chloro-3-oxobenzoate in the presence of a base. This results in the formation of ethyl 4-(4-fluorobenzoyl)-3-oxo-1-(3-(4-morpholinyl)propyl)indolin-2-yl benzoate.
The final step involves the hydrolysis of ethyl 4-(4-fluorobenzoyl)-3-oxo-1-(3-(4-morpholinyl)propyl)indolin-2-yl benzoate in the presence of an acid. This results in the formation of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate.
特性
製品名 |
methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate |
|---|---|
分子式 |
C26H27FN2O6 |
分子量 |
482.5 g/mol |
IUPAC名 |
methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H27FN2O6/c1-34-26(33)19-5-3-17(4-6-19)22-21(23(30)18-7-9-20(27)10-8-18)24(31)25(32)29(22)12-2-11-28-13-15-35-16-14-28/h3-10,22,30H,2,11-16H2,1H3/b23-21- |
InChIキー |
WEUANNTYHUDPEW-LNVKXUELSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCN4CCOCC4 |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



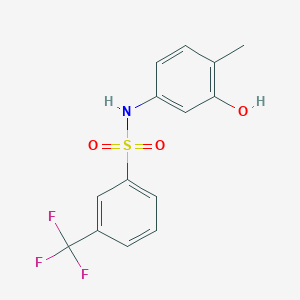
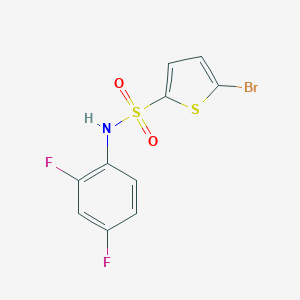

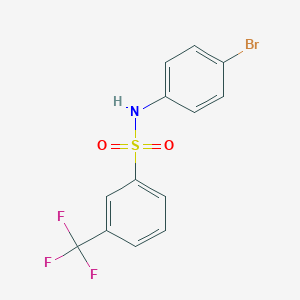
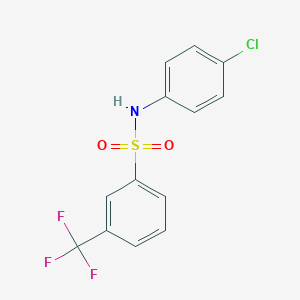
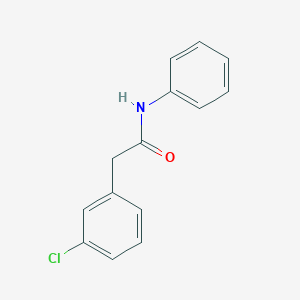



![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)